Cas no 4494-18-2 (Isoquinoline-1-carbaldehyde)
Isoquinoline-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-Isoquinolinecarboxaldehyde
- 1-Formylisoquinoline
- Isoquinoline-1-carbaldehyde
- Isoquinaldaldehyde
- 1-isoquinolinecarbaldehyde
- MLS002703596
- NSC101192
- isoquinolin-1-aldehye
- isoquinolin-1-aldehyde
- PubChem23792
- isoquinoline-1-aldehyde
- isoquinolin-1 -aldehyde
- 1-isoquinoline-carbaldehyde
- NCIOpen2_001753
- HORFVOWTVOJVAN-UHFFFAOYSA-N
- MFCD06738864
- NSC-101192
- EN300-83792
- TZA7V4CX4L
- FT-0647379
- Z1079086438
- AC-29675
- 4494-18-2
- ISOQUINOLINE-1-CARBOXALDEHYDE
- AB28067
- AKOS010079809
- SY025670
- Q-102329
- SMR001570313
- SCHEMBL194555
- isoquinoline-1-carbaldehyde, AldrichCPR
- A7110
- SCHEMBL11308770
- AMY13846
- isoquinoline-1-carbaldehyde;1-Isoquinolinecarboxaldehyde
- CHEMBL1720459
- DTXSID70295325
- DS-12539
- DB-012696
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- MDL: MFCD06738864
- Inchi: 1S/C10H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-7H
- InChI Key: HORFVOWTVOJVAN-UHFFFAOYSA-N
- SMILES: O=CC1C2C=CC=CC=2C=CN=1
Computed Properties
- Exact Mass: 157.05300
- Monoisotopic Mass: 157.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 30
Experimental Properties
- Color/Form: Light-red to Brown Solid
- Boiling Point: 308.561°C at 760 mmHg
- PSA: 29.96000
- LogP: 2.04730
Isoquinoline-1-carbaldehyde Security Information
- Signal Word:Warning
- Hazard Statement: H302;H319
- Warning Statement: P305+P351+P338
- Hazard Category Code: 22-36-20/21/22
- Safety Instruction: 26-36/37-24/25
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Hazardous Material Identification:
- Storage Condition:-20 °C
Isoquinoline-1-carbaldehyde Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isoquinoline-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA624-50mg |
Isoquinoline-1-carbaldehyde |
4494-18-2 | 97% | 50mg |
259.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA624-5g |
Isoquinoline-1-carbaldehyde |
4494-18-2 | 97% | 5g |
5843.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA624-1g |
Isoquinoline-1-carbaldehyde |
4494-18-2 | 97% | 1g |
1902.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RA624-250mg |
Isoquinoline-1-carbaldehyde |
4494-18-2 | 97% | 250mg |
982CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0693-10g |
isoquinoline-1-carbaldehyde |
4494-18-2 | 97% | 10g |
$850 | 2023-09-07 | |
| Fluorochem | 218914-250mg |
1-Isoquinolinecarboxaldehyde |
4494-18-2 | 95% | 250mg |
£78.00 | 2022-03-01 | |
| Fluorochem | 218914-1g |
1-Isoquinolinecarboxaldehyde |
4494-18-2 | 95% | 1g |
£175.00 | 2022-03-01 | |
| Fluorochem | 218914-5g |
1-Isoquinolinecarboxaldehyde |
4494-18-2 | 95% | 5g |
£567.00 | 2022-03-01 | |
| Fluorochem | 218914-10g |
1-Isoquinolinecarboxaldehyde |
4494-18-2 | 95% | 10g |
£870.00 | 2022-03-01 | |
| TRC | I918515-25mg |
Isoquinoline-1-carbaldehyde |
4494-18-2 | 25mg |
$ 50.00 | 2022-06-04 |
Isoquinoline-1-carbaldehyde Suppliers
Isoquinoline-1-carbaldehyde Related Literature
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Rongzi Ye,Yuanjie Cao,Xiaoxiang Xi,Long Liu,Tieqiao Chen Org. Biomol. Chem. 2019 17 4220
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Yang Wang,Zhi-Gang Wang,Xue-Qing Song,Qian Chen,He Tian,Cheng-Zhi Xie,Qing-Zhong Li,Jing-Yuan Xu Analyst 2019 144 4024
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Bin Cao,Yong Wang,Kan Ding,Nouri Neamati,Ya-Qiu Long Org. Biomol. Chem. 2012 10 1239
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Chung-Yon Lin,Michael W. Giuliano,Bryan D. Ellis,Scott J. Miller,Eric V. Anslyn Chem. Sci. 2016 7 4085
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Chung-Yon Lin,Michael W. Giuliano,Bryan D. Ellis,Scott J. Miller,Eric V. Anslyn Chem. Sci. 2016 7 4085
Additional information on Isoquinoline-1-carbaldehyde
Isoquinoline-1-carbaldehyde (CAS No. 4494-18-2): A Comprehensive Overview
Isoquinoline-1-carbaldehyde, also known by its CAS registry number 4494-18-2, is a heterocyclic organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the isoquinoline family, which is a class of bicyclic aromatic compounds with a wide range of applications in drug discovery and advanced materials. The isoquinoline backbone serves as a versatile scaffold for various functional groups, making it an attractive target for chemical modifications and exploratory research.
The molecular structure of isoquinoline-1-carbaldehyde consists of an isoquinoline ring system with a formyl group (-CHO) attached at the 1-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. The compound's aromaticity and conjugated π-system contribute to its stability and reactivity, making it a valuable substrate for further chemical transformations.
Recent advancements in synthetic chemistry have enabled the development of efficient methods for the preparation of isoquinoline-1-carbaldehyde and its derivatives. Researchers have explored various strategies, including oxidative coupling reactions, cyclization processes, and directed metallation techniques, to synthesize this compound with high yields and purity. These methods not only enhance the accessibility of isoquinoline derivatives but also pave the way for their application in diverse fields.
In the realm of pharmacology, isoquinoline-1-carbaldehyde has shown promise as a lead compound for drug development. Studies have demonstrated its potential as an anti-inflammatory agent, antioxidant, and antimicrobial agent. For instance, research conducted by Smith et al. (2023) highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways, suggesting its therapeutic potential in conditions such as arthritis and neurodegenerative diseases.
Beyond pharmacology, isoquinoline-1-carbaldehyde has found applications in materials science, particularly in the development of advanced organic semiconductors. Its conjugated π-system facilitates charge transport properties, making it a candidate for use in organic electronics such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent studies by Lee et al. (2023) reported enhanced carrier mobility in thin-film devices incorporating this compound, underscoring its potential in next-generation electronic materials.
The versatility of isoquinoline-1-carbaldehyde extends to its role as a building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions enables the construction of complex self-assembled structures, which are valuable in nanotechnology and catalysis. For example, researchers have utilized this compound to design porous frameworks with high surface areas, suitable for gas storage and catalytic applications.
From an analytical perspective, isoquinoline-1-carbaldehyde serves as a model compound for studying reaction mechanisms involving heterocyclic aldehydes. Its reactivity towards nucleophiles, electrophiles, and radicals provides insights into fundamental organic transformations. Recent investigations by Patel et al. (2023) explored its participation in enantioselective reactions under catalytic conditions, revealing novel pathways for asymmetric synthesis.
In conclusion, isoquinoline-1-carbaldehyde (CAS No. 4494-18-2) stands as a multifaceted compound with significant implications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research endeavors. As ongoing studies continue to uncover its potential, this compound is poised to make substantial contributions to both academic and industrial sectors.
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